Comparative In Vitro Antiviral Potency: Tecovirimat vs. Cidofovir and Brincidofovir Against Monkeypox Virus
Tecovirimat monohydrate demonstrates 170-fold to 490-fold greater potency against monkeypox virus (MPXV) compared to cidofovir, as measured by EC50 values in cell culture assays. A 2024 meta-analysis compiling published data reported MPXV EC50 values of 0.07–0.16 μM for tecovirimat versus 27–78 μM for cidofovir [1]. More recent quantitative cell-based morphometric assays using VeroE6 cells confirmed tecovirimat EC50 values of 0.001–0.005 μM against multiple MPXV strains (SPL2A7, Zr-599, Liberia), while cidofovir exhibited an EC50 of 18 μM against the tecovirimat-resistant MPXV RTEC/A290V strain—with no detectable MPXV-specific antiviral activity for cidofovir or brincidofovir after controlling for cytotoxicity [2]. The FDA-approved package insert for TPOXX documents tecovirimat EC50 values of 0.014–0.039 μM against monkeypox virus across multiple strains [3].
| Evidence Dimension | In vitro antiviral potency (EC50) against monkeypox virus |
|---|---|
| Target Compound Data | EC50 = 0.001–0.16 μM (0.07–0.16 μM per meta-analysis; 0.001–0.005 μM per 2025 morphometric assay; 0.014–0.039 μM per FDA label) |
| Comparator Or Baseline | Cidofovir: EC50 = 18–78 μM (27–78 μM per meta-analysis; 18 μM against resistant strain). Brincidofovir: EC50 = 0.07–1.2 μM per meta-analysis; no detectable MPXV-specific activity per 2025 morphometric assay. |
| Quantified Difference | Tecovirimat is 170- to 490-fold more potent than cidofovir based on meta-analysis EC50 ranges. Brincidofovir lacks detectable MPXV-specific antiviral activity when cytotoxicity is controlled. |
| Conditions | Cell culture cytopathic effect reduction assays; VeroE6 cell-based quantitative assays with morphometric cytotoxicity controls |
Why This Matters
This 170- to 490-fold potency advantage establishes tecovirimat monohydrate as the reference standard for in vitro orthopoxvirus antiviral screening and validates its selection over cidofovir or brincidofovir for assays requiring genuine viral inhibition rather than cytotoxic artifacts.
- [1] Siegrist EA, Sassine J. Antivirals with activity against mpox: a clinically oriented review. Clin Infect Dis. 2023;76(1):155-164. Table 1. View Source
- [2] Fujita H, Ogata M, Nakaishi M, et al. Tecovirimat is active against various MPXV strains, while cidofovir, brincidofovir, trifluridine, and gemcitabine have no detectable MPXV-specific antiviral activity. Virus Res. 2025;360:199615. View Source
- [3] SIGA Technologies Inc. TPOXX (tecovirimat) prescribing information. 2024. Section 12.4 Microbiology. View Source
